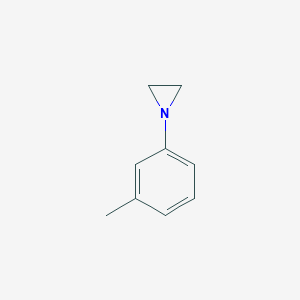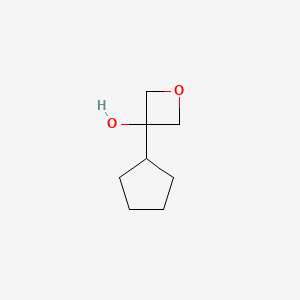![molecular formula C8H9N3 B11923885 Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
Imidazo[1,2-A]pyridin-5-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-A]pyridin-5-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-5-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with aldehydes, followed by cyclization to form the imidazo[1,2-A]pyridine core . Another approach involves the use of molecular iodine as a catalyst in the presence of sodium acetate to achieve oxidative annulation .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-A]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridin-5-ylmethanol, while substitution reactions can introduce various functional groups at the methanamine position .
Applications De Recherche Scientifique
Imidazo[1,2-A]pyridin-5-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of imidazo[1,2-A]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby affecting neurotransmission . The exact pathways and targets depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the methanamine group.
Imidazo[1,5-A]pyridine: Another fused bicyclic compound with different ring fusion positions.
Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness: Imidazo[1,2-A]pyridin-5-ylmethanamine is unique due to the presence of the methanamine group, which allows for further functionalization and derivatization. This makes it a valuable scaffold for the development of new bioactive molecules and materials with specific properties .
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
imidazo[1,2-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6,9H2 |
Clé InChI |
UZQKOHKNWONJDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN2C(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)


![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)



![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)
![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)



